molecular formula C6H10O3 B8090295 (S)-2-Cyclobutyl-2-hydroxyacetic acid

(S)-2-Cyclobutyl-2-hydroxyacetic acid

Cat. No.: B8090295
M. Wt: 130.14 g/mol
InChI Key: WDUASXFZWNGNDP-YFKPBYRVSA-N
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Description

(S)-2-Cyclobutyl-2-hydroxyacetic acid: is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is a derivative of cyclobutane and hydroxyacetic acid, featuring a cyclobutyl group attached to a hydroxyacetic acid moiety

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of cyclobutyl bromide with sodium hydroxide, followed by the addition of chloroacetic acid.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-2-Cyclobutyl-2-hydroxyacetic acid: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The compound can be reduced to form a corresponding alcohol.

  • Substitution: The cyclobutyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Cyclobutyl-2-carboxylic acid.

  • Reduction: Cyclobutyl-2-ol.

  • Substitution: Halogenated cyclobutyl derivatives.

Scientific Research Applications

(S)-2-Cyclobutyl-2-hydroxyacetic acid: has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Cyclobutyl-2-hydroxyacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can act as a nucleophile, while the cyclobutyl group can participate in various chemical reactions, influencing biological processes and material properties.

Comparison with Similar Compounds

(S)-2-Cyclobutyl-2-hydroxyacetic acid: is unique due to its specific structural features. Similar compounds include:

  • (R)-2-Cyclobutyl-2-hydroxyacetic acid: The enantiomer of the compound, differing only in the spatial arrangement of atoms.

  • 2-Cyclobutylacetic acid: A related compound without the hydroxyl group.

  • 2-Hydroxyacetic acid: A simpler compound with only the hydroxyl group attached to the acetic acid moiety.

This compound .

Properties

IUPAC Name

(2S)-2-cyclobutyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5(6(8)9)4-2-1-3-4/h4-5,7H,1-3H2,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUASXFZWNGNDP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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